DMT1 blocker 1
Overview
Description
This compound has an inhibitory concentration (IC50) of 0.64 micromolar, making it effective in blocking the absorption of iron by intestinal cells . DMT1 is crucial for the uptake of non-heme iron in the body, and its inhibition can be beneficial in conditions of iron overload.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DMT1 blocker 1 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. general synthetic methods for similar compounds typically involve:
Formation of the core structure: This may involve cyclization reactions, condensation reactions, or other organic synthesis techniques.
Functional group modifications: Introduction of specific functional groups to enhance the compound’s activity and selectivity. This can include nitration, reduction, and alkylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale organic synthesis techniques, ensuring high purity and yield. The process would be optimized for cost-effectiveness and scalability, adhering to Good Manufacturing Practices (GMP).
Chemical Reactions Analysis
Types of Reactions
DMT1 blocker 1 can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its activity.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, which can modify the compound’s properties.
Substitution: Replacement of one functional group with another, which can be used to create derivatives of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
DMT1 blocker 1 has a wide range of scientific research applications:
Chemistry: Used as a tool to study metal ion transport and its inhibition.
Biology: Investigates the role of DMT1 in cellular iron uptake and its impact on cellular functions.
Industry: May be used in the development of new drugs targeting iron metabolism disorders.
Mechanism of Action
DMT1 blocker 1 exerts its effects by inhibiting the activity of divalent metal transporter 1. This transporter is responsible for the uptake of ferrous iron and protons into cells. By blocking DMT1, the compound prevents the absorption of iron in the intestines, thereby reducing iron levels in the body . The molecular targets include the DMT1 protein itself, and the pathways involved are related to iron metabolism and homeostasis.
Comparison with Similar Compounds
Similar Compounds
XEN602: Another potent inhibitor of DMT1, used in preclinical studies for iron overload disorders.
Nifedipine: A calcium channel blocker that also affects DMT1-mediated iron transport.
Uniqueness
DMT1 blocker 1 is unique due to its high potency and selectivity for DMT1, with an IC50 of 0.64 micromolar. This makes it a valuable tool for studying iron metabolism and developing therapies for iron overload conditions.
If you have any more questions or need further details, feel free to ask!
Properties
IUPAC Name |
5-methyl-3-oxo-N-phenyl-2-pyridin-2-yl-1H-pyrazole-4-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2/c1-11-14(15(21)18-12-7-3-2-4-8-12)16(22)20(19-11)13-9-5-6-10-17-13/h2-10,19H,1H3,(H,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJEBTCLOCMTSJU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=N2)C(=O)NC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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